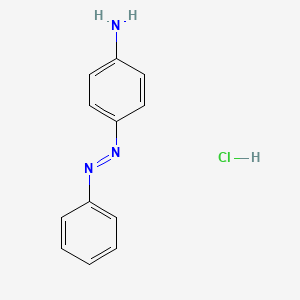

4-Aminoazobenzene hydrochloride

Übersicht

Beschreibung

4-Aminoazobenzene hydrochloride: is a synthetic compound with the chemical formula C12H12ClN3. It is characterized by its yellow crystalline appearance and is known for its applications in dye synthesis . This compound contains both amino and azo functional groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Aminoazobenzene hydrochloride typically involves the following methods:

Azo Coupling Reaction: This classical method involves the coupling of diazonium salts with activated aromatic compounds.

Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.

Wallach Reaction: This method involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.

Industrial Production Methods:

In industrial settings, this compound is produced by diazotizing aniline hydrochloride and coupling it with aniline. The reaction is carried out at 30-40°C for 2-3 hours, followed by acidification to form the hydrochloride salt .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 4-Aminoazobenzene hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: This compound can be reduced to form paraphenylenediamine, which is used in hair dyes.

Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include sodium borohydride and zinc dust.

Substitution Reactions: These reactions often involve reagents such as halogens and sulfonyl chlorides.

Major Products:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Paraphenylenediamine and other reduced derivatives.

Substitution Products: Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reagent Use

4-Aminoazobenzene hydrochloride serves as a crucial reagent in organic synthesis. It is utilized for the preparation of various azo dyes and as an intermediate in the synthesis of pharmaceuticals. Its ability to undergo diazotization reactions makes it valuable for creating complex organic compounds.

Synthesis of Azo Dyes

Azo compounds are known for their vibrant colors and are widely used in textile and food industries. The synthesis of azo dyes often involves coupling reactions between diazonium salts derived from this compound and various aromatic compounds. This process allows for the production of dyes with specific properties tailored to different applications.

| Dye Name | Chemical Structure | Application |

|---|---|---|

| Acid Orange 7 | Acid Orange 7 | Textile dye |

| Direct Red 23 | Direct Red 23 | Paper and textile dye |

| Solvent Yellow 14 | Solvent Yellow 14 | Plastic and leather dye |

Analytical Applications

This compound is also employed in analytical chemistry, particularly in the development of standard substances for quantitative analysis. For instance, it has been used to create high-purity standards for measuring the content of p-aminoazobenzene in various matrices.

Standard Substance Preparation

A recent study demonstrated a method for preparing a p-aminoazobenzene standard substance using this compound as a raw material. The method involves purification steps that yield a product with high purity (99-99.5%), suitable for use in spectrophotometric analysis .

Supramolecular Chemistry

The interactions of 4-aminoazobenzene with host molecules have been explored extensively, particularly its complexation with cyclodextrins and cucurbiturils. These studies reveal insights into molecular recognition processes and the thermodynamic properties of these complexes.

Complexation Studies

Research indicates that 4-aminoazobenzene exhibits high affinity for cucurbituril (CB7) in acidic solutions, leading to the formation of stable inclusion complexes. The binding constant (log K) determined for this interaction is approximately 5, indicating strong binding capabilities .

| Complex | Binding Constant (log K) | Thermodynamic Parameters |

|---|---|---|

| 4-Aminoazobenzene-CB7 | 5 | ΔrH° = -19 kJ/mol, ΔrS° = +9 kJ/mol |

Biological Applications

In addition to its chemical applications, this compound has been studied for its biological activity, particularly as a potential allergen and in drug development contexts due to its structural properties.

Drug Development

The compound's ability to interact with biological macromolecules suggests potential applications in drug design, particularly in developing targeted therapies that exploit its binding characteristics.

Wirkmechanismus

The mechanism of action of 4-Aminoazobenzene hydrochloride involves its ability to undergo photoisomerization. This process involves the conversion of the compound from the trans form to the cis form upon exposure to light . This photoisomerization can be used to control the properties of various materials, including polymers and biomacromolecules .

Vergleich Mit ähnlichen Verbindungen

Azobenzene: Similar to 4-Aminoazobenzene hydrochloride but lacks the amino group.

4-Hydroxyazobenzene: Similar structure but contains a hydroxy group instead of an amino group.

4-Nitroazobenzene: Contains a nitro group instead of an amino group.

Uniqueness:

This compound is unique due to the presence of both amino and azo functional groups, which contribute to its distinct chemical properties and reactivity. This compound’s ability to undergo photoisomerization makes it particularly valuable in applications requiring light-responsive materials .

Biologische Aktivität

4-Aminoazobenzene hydrochloride (4-AAB-HCl), an azo compound, is primarily recognized for its application in dye manufacturing. However, its biological activity, particularly its potential carcinogenic properties and allergenic effects, has garnered significant attention in scientific research. This article delves into the biological activity of 4-AAB-HCl, exploring its carcinogenic mechanisms, metabolic pathways, and associated health risks.

- Molecular Formula : C₁₂H₁₁N₃·HCl

- Molecular Weight : 197.24 g/mol

- Appearance : Yellow to tan crystals or orange powder

- Solubility : Insoluble in water; forms explosive mixtures in air when dust is present

Carcinogenic Potential

4-AAB-HCl has been extensively studied for its role as a potential carcinogen. Research indicates that it acts as a procarcinogen, requiring metabolic activation to exert its effects. The primary metabolic pathway involves the conversion of 4-AAB to N-hydroxy-4-aminoazobenzene (N-OH-AAB), which subsequently forms DNA adducts, leading to mutations and cancer development.

Key Studies on Carcinogenicity

- Animal Studies : In various animal models, including rats and mice, 4-AAB has been shown to induce liver tumors. These studies highlight the compound's role in the initiation and progression of cancer through metabolic activation and DNA interaction .

- Mechanistic Insights : The activation of 4-AAB involves cytochrome P-450 enzymes, which facilitate the N-hydroxylation process. This metabolic pathway is crucial for understanding the compound's carcinogenic mechanisms .

Allergic Reactions and Sensitization

4-AAB is also recognized for its allergenic properties, particularly in occupational settings. Patch tests indicate that about 30% of hairdressers exhibit sensitivity to this compound due to its presence in hair dyes containing paraphenylenediamine (PPD) .

Case Studies

- Occupational Exposure : A study highlighted that hairdressers exposed to 4-AAB experienced higher rates of contact dermatitis. This cross-reactivity with PPD emphasizes the need for stringent safety measures when handling products containing this chemical .

- Systemic Toxicity : Prolonged exposure to 4-AAB has been associated with systemic toxicity, raising concerns about its long-term health impacts in individuals frequently handling this compound.

Metabolic Pathways

The metabolism of 4-AAB involves several key enzymes:

- Cytochrome P-450 (CYP) : Plays a significant role in the N-hydroxylation of 4-AAB.

- Flavin-containing Monooxygenase (FMO) : Contributes to the metabolic activation of the compound .

Summary of Metabolic Reactions

| Enzyme Type | Reaction Type | Contribution to Activation |

|---|---|---|

| CYP | N-hydroxylation | Major contributor |

| FMO | N-hydroxylation | Significant contributor |

Safety and Hazard Considerations

Given its potential carcinogenicity and allergenic properties, 4-AAB is classified as a hazardous substance. Safety measures are essential when handling this compound in industrial applications. The reactivity profile indicates that it can detonate under specific conditions and may emit toxic fumes upon decomposition .

Eigenschaften

IUPAC Name |

4-phenyldiazenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.ClH/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11;/h1-9H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNTYZIRLUBHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883975 | |

| Record name | 4-Aminoazobenzene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3457-98-5 | |

| Record name | Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminoazobenzene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylazo)anilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.